molecular formula C17H14ClN3O3S B2734719 N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide CAS No. 1421522-43-1

N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide

Cat. No.: B2734719
CAS No.: 1421522-43-1
M. Wt: 375.83
InChI Key: JZWMNVKWYMRDGA-UHFFFAOYSA-N
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Description

N-(6-(Benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapies. This synthetic small molecule features a benzenesulfonamide group linked to a benzyloxy-substituted pyrimidine ring, a structural motif shared with several established and investigational kinase inhibitors. Researchers are exploring its potential as a key scaffold for inhibiting specific enzymes involved in cell proliferation pathways. The core research value of this compound lies in its structural analogy to V600EBRAF inhibitors, such as vemurafenib, which are used to treat melanomas characterized by this specific mutation . The pyrimidine core is a common feature in many such inhibitors, serving as a central scaffold that interacts with the kinase's ATP-binding site. The appended sulfonamide moiety is a critical pharmacophore, often contributing to potent enzyme inhibitory activity and favorable binding interactions within the hydrophobic region of the target kinase . The specific placement of the chlorine atom on the benzenesulfonamide ring and the benzyloxy group on the pyrimidine may allow for fine-tuning of the compound's electronic properties, lipophilicity, and overall binding affinity, enabling researchers to study structure-activity relationships (SAR) within this chemical series. This product is intended for research purposes as a building block in chemical synthesis or as a reference standard in biological screening assays. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(6-phenylmethoxypyrimidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c18-14-8-4-5-9-15(14)25(22,23)21-16-10-17(20-12-19-16)24-11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWMNVKWYMRDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the benzyloxy group through nucleophilic substitution. The final step involves the sulfonation of the chlorobenzene ring to introduce the sulfonamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution of the chlorine atom can result in various substituted benzene derivatives.

Scientific Research Applications

N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a therapeutic effect. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing inflammation. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfonamide-pyrimidine hybrids, differing in substituents and core modifications. Below is a detailed comparison with two closely related analogs:

Feature N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide 6-Amino-4-(6-(benzyloxy)pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbohydrate N-{4-[(3-{2-[(trans-4-aminocyclohexyl)amino]pyrimidin-4-yl}pyridin-2-yl)oxy]-3-methylnaphthalen-1-yl}-2-chlorobenzenesulfonamide
Core Structure Pyrimidine Quinoline Naphthalene-pyridine hybrid
Key Substituents 6-Benzyloxy, 2-chlorobenzenesulfonamide 6-Benzyloxy-pyridinyl, tetrahydrofuran-3-yl-oxy 2-Chlorobenzenesulfonamide, trans-4-aminocyclohexyl, methylnaphthalenyl
Molecular Formula Not explicitly reported Not explicitly reported C32H31ClN6O3S
Biological Target Hypothesized: Kinases or carbonic anhydrases Implied: Kinase inhibitors (based on quinoline-carbohydrate scaffold) Likely: Protein-protein interaction disruptors (e.g., Bcl-2 family proteins)
Synthetic Complexity Moderate (short synthetic route for pyrimidine-sulfonamide) High (multiple functional groups and stereocenters) Very high (extended π-system, cyclohexylamine, and naphthalene linkage)

Structural and Functional Insights

  • Pyrimidine vs.
  • Chlorobenzenesulfonamide Group : Common across all three compounds, this group is critical for binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) or disrupting protein-DNA interactions .
  • Benzyloxy Substitution: Present in both the target compound and the quinoline analog, this group improves solubility and membrane permeability compared to non-aryloxy derivatives .

Biological Activity

N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The compound features a pyrimidine ring linked to a benzenesulfonamide moiety through a benzyloxy group. The presence of the chlorobenzene enhances its lipophilicity, which can influence its biological activity. The synthesis typically involves multi-step reactions starting from commercially available precursors, including chlorinated benzenes and pyrimidine derivatives.

This compound is designed to inhibit specific protein kinases involved in cancer progression. The primary target is the V600EBRAF mutant kinase, which plays a crucial role in the MAPK signaling pathway associated with cell proliferation and survival.

Key Findings from Research Studies

  • Inhibition of V600EBRAF : In enzyme assays, the compound demonstrated significant inhibitory effects on V600EBRAF at a concentration of 1 µM, with an IC50 value reported as low as 0.49 µM for some derivatives. This suggests a strong binding affinity and potential as a therapeutic agent against tumors driven by this mutation .
  • Anticancer Efficacy : The compound was tested against the NCI 60 cancer cell line panel. Notably, it showed:
    • Breast Cancer : Over 60% inhibition in certain breast cancer cell lines.
    • Prostate Cancer : Approximately 40% inhibition in prostate cancer models.
    • Leukemia : High efficacy with up to 65% inhibition in leukemia cell lines such as MOLT-4 and RPMI-8226 .
  • Cell Cycle Analysis : Further studies on cell cycle progression revealed that treatment with this compound led to G1 phase arrest in several cancer cell lines, indicating its potential to disrupt normal cell cycle regulation and induce apoptosis .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar sulfonamide derivatives can be useful. The following table summarizes the inhibitory effects of various compounds:

Compound NameTarget KinaseIC50 (µM)Cancer Cell Line Inhibition (%)
This compoundV600EBRAF0.49>60 (breast), ~40 (prostate)
Compound A (similar structure)V600EBRAF1.2~50 (lung)
Compound B (different linker)Wild-type BRAF3.5~30 (colon)

Case Study 1: Efficacy Against Breast Cancer

In a study assessing the efficacy of this compound on MCF-7 breast cancer cells, it was found that the compound induced significant apoptosis and inhibited cell proliferation effectively compared to standard chemotherapy agents like doxorubicin .

Case Study 2: Prostate Cancer Model

A prostate cancer xenograft model demonstrated that administration of this compound resulted in tumor size reduction by approximately 45% over four weeks, highlighting its potential as a targeted therapy for advanced prostate cancer .

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